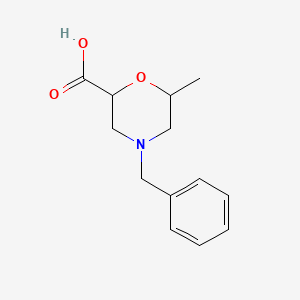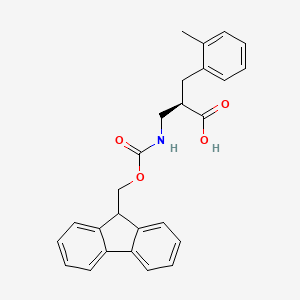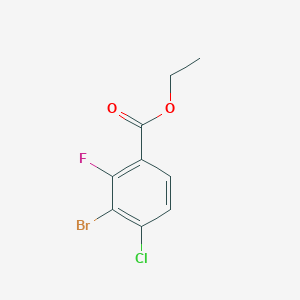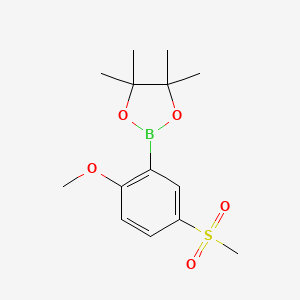
Guanidinohydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidinohydantoin is a compound that results from the oxidation of guanine, one of the four nucleobases in DNA It is known for its mutagenic properties and its ability to inhibit DNA replication
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Guanidinohydantoin can be synthesized through the oxidation of guanine. One common method involves the use of oxidizing agents such as iron or copper in the presence of hydrogen peroxide. The reaction is typically carried out under acidic conditions to accelerate the conversion of guanine to this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory methods, with a focus on optimizing yield and purity. Industrial processes may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents.
Analyse Des Réactions Chimiques
Types of Reactions: Guanidinohydantoin undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various products, such as oxaluric acid.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Iron, copper, and hydrogen peroxide are commonly used for oxidation reactions.
Acidic Conditions: Acidic environments accelerate the conversion of guanine to this compound.
Major Products Formed:
Oxaluric Acid: A major product of the oxidation of this compound.
Iminoallantoin: Another product formed under specific conditions.
Applications De Recherche Scientifique
Guanidinohydantoin has several applications in scientific research:
Mécanisme D'action
Guanidinohydantoin exerts its effects primarily through its interaction with DNA. It can form stable complexes with DNA bases, leading to mutations during replication. The compound can exist in different tautomeric forms, which influence its binding properties and mutagenic potential . The flexible guanidinium group allows it to rotate and form stable conformations with DNA bases, leading to G to C and G to T mutations .
Comparaison Avec Des Composés Similaires
8-Oxo-7,8-dihydroguanine (8-oxoG): Another oxidation product of guanine, known for causing G:C to T:A transversions.
Spiroiminodihydantoin (Sp): A highly mutagenic oxidation product of guanine.
2,2,4-Triamino-5(2H)-oxazolone (Oz): Formed from guanine under oxidative conditions.
Uniqueness of Guanidinohydantoin: this compound is unique due to its ability to form multiple stable tautomers and its significant mutagenic potential. Its interactions with DNA and the resulting mutations make it a valuable compound for studying oxidative DNA damage and its implications in various fields .
Propriétés
Numéro CAS |
104184-01-2 |
|---|---|
Formule moléculaire |
C4H7N5O2 |
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
2-(2,5-dioxoimidazolidin-4-yl)guanidine |
InChI |
InChI=1S/C4H7N5O2/c5-3(6)7-1-2(10)9-4(11)8-1/h1H,(H4,5,6,7)(H2,8,9,10,11) |
Clé InChI |
AVOMHQCKYPXFNU-UHFFFAOYSA-N |
SMILES canonique |
C1(C(=O)NC(=O)N1)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)


